molecular formula C26H46S2Sn2 B14197511 Agn-PC-00btgf CAS No. 869556-90-1

Agn-PC-00btgf

Katalognummer: B14197511
CAS-Nummer: 869556-90-1
Molekulargewicht: 660.2 g/mol
InChI-Schlüssel: PUEXQLSQBSOSKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Agn-PC-00btgf is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Agn-PC-00btgf typically involves a series of chemical reactions that require precise conditions. The exact synthetic route can vary, but it generally includes steps such as:

    Initial Reactant Preparation: The starting materials are prepared and purified.

    Reaction Setup: The reactants are combined in a reaction vessel under controlled temperature and pressure conditions.

    Catalysis: A catalyst may be used to facilitate the reaction.

    Purification: The product is purified using techniques such as crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:

    Bulk Reactant Handling: Large quantities of reactants are handled using automated systems.

    Continuous Reaction Monitoring: The reaction conditions are continuously monitored and adjusted to maintain optimal conditions.

    High-Throughput Purification: Advanced purification techniques are employed to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

Agn-PC-00btgf undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer oxygen atoms or additional hydrogen atoms.

    Substitution: Substituted compounds with different functional groups replacing the original ones.

Wissenschaftliche Forschungsanwendungen

Agn-PC-00btgf has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: this compound is used in the development of new materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism by which Agn-PC-00btgf exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.

Vergleich Mit ähnlichen Verbindungen

Agn-PC-00btgf can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as Agn-PC-0CUK9P and Agn-PC-0GEGVC share structural similarities with this compound.

    Uniqueness: this compound stands out due to its specific reactivity and stability under various conditions, making it particularly valuable for certain applications.

Eigenschaften

CAS-Nummer

869556-90-1

Molekularformel

C26H46S2Sn2

Molekulargewicht

660.2 g/mol

IUPAC-Name

[4-hexyl-5-(3-hexyl-5-trimethylstannylthiophen-2-yl)thiophen-2-yl]-trimethylstannane

InChI

InChI=1S/C20H28S2.6CH3.2Sn/c1-3-5-7-9-11-17-13-15-21-19(17)20-18(14-16-22-20)12-10-8-6-4-2;;;;;;;;/h13-14H,3-12H2,1-2H3;6*1H3;;

InChI-Schlüssel

PUEXQLSQBSOSKB-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC1=C(SC(=C1)[Sn](C)(C)C)C2=C(C=C(S2)[Sn](C)(C)C)CCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.